molecular formula C17H18N2O3 B11107403 Ethyl 4-{[(3-methylphenyl)carbamoyl]amino}benzoate

Ethyl 4-{[(3-methylphenyl)carbamoyl]amino}benzoate

Cat. No.: B11107403
M. Wt: 298.34 g/mol
InChI Key: WYBXOIHLWLGCOX-UHFFFAOYSA-N
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Description

ETHYL 4-[(3-TOLUIDINOCARBONYL)AMINO]BENZOATE: is a chemical compound with the molecular formula C26H22N2O4 . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethyl ester group, a benzoate moiety, and a toluidinocarbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 4-[(3-TOLUIDINOCARBONYL)AMINO]BENZOATE typically involves the reaction of ethyl 4-aminobenzoate with 3-toluidinocarbonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of ETHYL 4-[(3-TOLUIDINOCARBONYL)AMINO]BENZOATE follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using industrial-scale purification techniques, such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: ETHYL 4-[(3-TOLUIDINOCARBONYL)AMINO]BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

ETHYL 4-[(3-TOLUIDINOCARBONYL)AMINO]BENZOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 4-[(3-TOLUIDINOCARBONYL)AMINO]BENZOATE involves its interaction with specific molecular targets. In the case of its potential use as a local anesthetic, the compound is believed to bind to sodium ion channels on nerve membranes, thereby blocking the passage of sodium ions. This action inhibits the generation and conduction of nerve impulses, leading to a loss of sensation in the targeted area .

Comparison with Similar Compounds

ETHYL 4-[(3-TOLUIDINOCARBONYL)AMINO]BENZOATE can be compared with other similar compounds, such as:

Uniqueness: The presence of the toluidinocarbonyl group in ETHYL 4-[(3-TOLUIDINOCARBONYL)AMINO]BENZOATE imparts unique properties to the compound, such as enhanced stability and potential for specific biological activities .

Properties

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

ethyl 4-[(3-methylphenyl)carbamoylamino]benzoate

InChI

InChI=1S/C17H18N2O3/c1-3-22-16(20)13-7-9-14(10-8-13)18-17(21)19-15-6-4-5-12(2)11-15/h4-11H,3H2,1-2H3,(H2,18,19,21)

InChI Key

WYBXOIHLWLGCOX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C

Origin of Product

United States

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